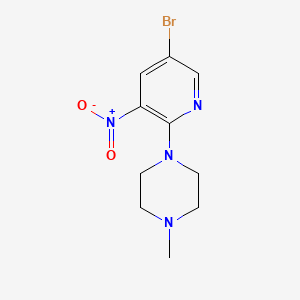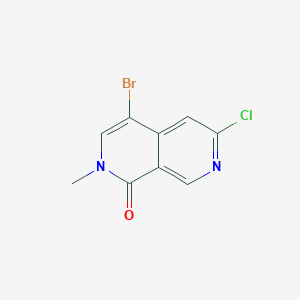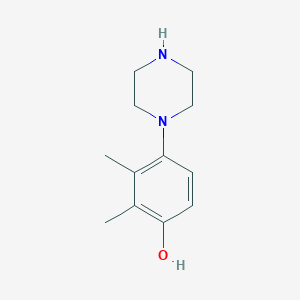
2,3-Dimethyl-4-(piperazin-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-4-(piperazin-1-yl)phenol is an organic compound that features a phenol group substituted with a piperazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the phenol and piperazine moieties in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(piperazin-1-yl)phenol typically involves the reaction of 2,3-dimethylphenol with piperazine. One common method includes the nucleophilic substitution reaction where the hydroxyl group of 2,3-dimethylphenol is replaced by the piperazine ring. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
2,3-Dimethyl-4-(piperazin-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce hydroquinones .
科学研究应用
2,3-Dimethyl-4-(piperazin-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
作用机制
The mechanism of action of 2,3-Dimethyl-4-(piperazin-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,3-Dimethylphenol: Lacks the piperazine ring, resulting in different chemical and biological properties.
4-(Piperazin-1-yl)phenol: Similar structure but without the dimethyl substitution on the phenol ring.
2,3-Dimethyl-4-(morpholin-1-yl)phenol: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
2,3-Dimethyl-4-(piperazin-1-yl)phenol is unique due to the presence of both the dimethyl-substituted phenol and the piperazine ring. This combination allows for a distinct set of chemical reactions and biological activities compared to its analogs .
属性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
2,3-dimethyl-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C12H18N2O/c1-9-10(2)12(15)4-3-11(9)14-7-5-13-6-8-14/h3-4,13,15H,5-8H2,1-2H3 |
InChI 键 |
BARVKZLPUITBIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)O)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


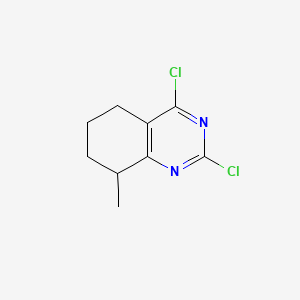
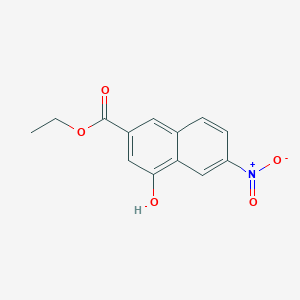

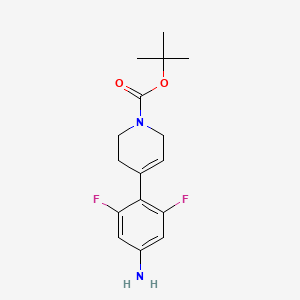
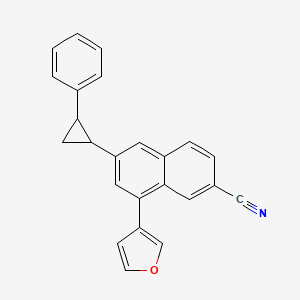
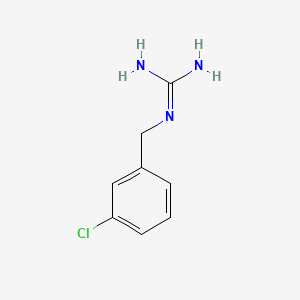
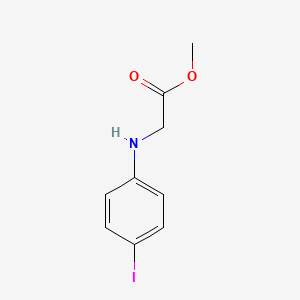
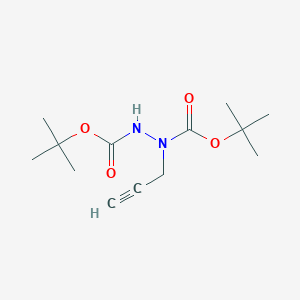
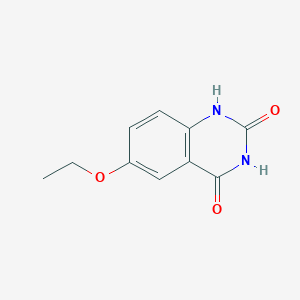
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)

![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
